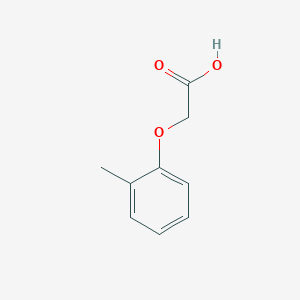

2-(2-Methylphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXBRUGKLCUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041441 | |

| Record name | (2-Methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-49-5, 67649-70-1 | |

| Record name | (2-Methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067649701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-METHYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXO85N85G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-(2-Methylphenoxy)acetic acid from 2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-methylphenoxy)acetic acid from 2-methylphenol, a process of significant interest in the development of herbicides and other biologically active compounds. This document provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and key analytical data.

Introduction

This compound, also known as o-cresoxyacetic acid, belongs to the family of aryloxyalkanoic acids. This class of compounds has garnered considerable attention due to their biological activities, most notably as synthetic auxins used for plant growth regulation. The synthesis of this compound from 2-methylphenol (o-cresol) is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. This guide will provide researchers and professionals in drug development with the necessary technical details to successfully synthesize and characterize this target molecule.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from 2-methylphenol proceeds via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.

The overall reaction is as follows:

Step 1: Deprotonation of 2-methylphenol In the first step, 2-methylphenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group. This results in the formation of the sodium or potassium salt of 2-methylphenoxide, which is a potent nucleophile.

Step 2: Nucleophilic attack The 2-methylphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid or its corresponding salt (e.g., sodium chloroacetate). This is a classic SN2 reaction where the phenoxide ion displaces the chloride ion, forming a new carbon-oxygen bond and yielding the sodium salt of this compound.

Step 3: Acidification The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate group, leading to the precipitation of the final product, this compound, which can then be isolated and purified.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies for two common approaches.

Protocol 1: Synthesis using Sodium Hydroxide and Chloroacetic Acid

This protocol is adapted from procedures described in various organic chemistry lab manuals.[1][2]

Materials:

-

2-Methylphenol (o-cresol)

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Diethyl ether (for extraction, optional)

Procedure:

-

Preparation of the Phenoxide: In a suitable reaction flask, dissolve 2-methylphenol in an aqueous solution of sodium hydroxide. The molar ratio of 2-methylphenol to NaOH should be approximately 1:1. Stir the mixture until the 2-methylphenol is completely dissolved, forming the sodium 2-methylphenoxide solution.

-

Reaction with Chloroacetic Acid: Prepare a solution of chloroacetic acid in water. Slowly add the chloroacetic acid solution to the 2-methylphenoxide solution while stirring. The molar ratio of 2-methylphenol to chloroacetic acid should be approximately 1:1.

-

Heating: Heat the reaction mixture to reflux or in a water bath at 90-100°C for 30-60 minutes to ensure the reaction goes to completion.

-

Cooling and Acidification: After the heating period, cool the reaction mixture to room temperature. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is acidic (test with litmus paper). A white precipitate of this compound should form.

-

Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the solid with cold water.

-

Purification: The crude product can be purified by recrystallization from hot water. Dissolve the solid in a minimal amount of boiling water, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them.

Protocol 2: Synthesis using Potassium Hydroxide

This protocol is a variation using potassium hydroxide as the base.[3]

Materials:

-

2-Methylphenol (o-cresol)

-

Potassium hydroxide (KOH)

-

50% aqueous solution of chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve potassium hydroxide in water. Add 2-methylphenol to the flask and swirl until a homogeneous solution is formed.

-

Reaction: Fit the flask with a reflux condenser and heat the solution to a gentle boil. Add a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of 10 minutes.

-

Reflux: After the addition is complete, continue refluxing the mixture for another 10 minutes.

-

Work-up: Transfer the hot solution to a beaker and allow it to cool to room temperature.

-

Precipitation: Acidify the solution by the dropwise addition of concentrated HCl until a precipitate forms. Monitor the pH with pH paper.

-

Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Recrystallize the crude solid from boiling water to obtain the pure this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to pale cream crystals or powder | [5] |

| Melting Point | 152-158 °C | [5] |

| 155-157 °C | [6][7] | |

| 154 °C | [8] | |

| 136-137 °C (for p-methyl isomer) | [1] |

Note: The melting point for the para-isomer is included for comparison.

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available, detailed peak lists require consultation of spectral databases. | [4][9] |

| ¹³C NMR | Spectra available, detailed peak lists require consultation of spectral databases. | [4][9] |

| IR Spectroscopy | Spectra available, characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C-H bonds are expected. | [9][10] |

For detailed peak assignments, direct consultation of the referenced spectral databases is recommended.

Table 3: Reaction Parameters and Yield

| Parameter | Value/Condition | Reference(s) |

| Reactants | 2-Methylphenol, Chloroacetic acid (or its salt), Base (NaOH or KOH) | [1][2][3] |

| Solvent | Water | [1][2][3] |

| Reaction Temperature | Reflux or 90-100 °C | [1][3] |

| Reaction Time | 10 - 60 minutes | [1][3] |

| Purification Method | Recrystallization from water | [1][2][3] |

| Reported Yield | Not explicitly stated in most protocols, but generally good for Williamson ether synthesis. A patent describes a method with increased condensation yield.[11] |

Conclusion

The synthesis of this compound from 2-methylphenol via the Williamson ether synthesis is a well-established and efficient method. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a summary of the key analytical data for the final product. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, enabling them to confidently approach the synthesis and characterization of this important compound.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words | Bartleby [bartleby.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. This compound | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylphenoxyacetic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. (2-METHYLPHENOXY)ACETIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. 2-methylphenoxyacetic acid [stenutz.eu]

- 9. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]

- 10. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 11. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

The Core Mechanism of 2-(2-Methylphenoxy)acetic Acid as an Auxinic Herbicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methylphenoxy)acetic acid, also known as mecoprop (MCPP), is a selective phenoxyalkanoic acid herbicide widely employed for the post-emergence control of broadleaf weeds. Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry triggers a cascade of molecular events that disrupt normal plant growth and development, leading to uncontrolled cell division and elongation, and ultimately, plant death. This technical guide provides a comprehensive overview of the core mechanism of action of MCPP, detailing the molecular interactions, signaling pathways, and physiological consequences in susceptible plant species.

Molecular Mechanism of Action: A Synthetic Auxin Mimic

The primary mode of action of MCPP is the disruption of auxin homeostasis through its activity as a synthetic auxin. Unlike the tightly regulated levels of endogenous IAA, the application of MCPP leads to a persistent and overwhelming auxinic signal. This sustained signal hijacks the plant's natural auxin perception and signaling machinery, leading to a cascade of downstream effects that are ultimately lethal to the plant.

Perception and Signal Reception

The initial step in the mechanism of action of MCPP is its binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors. These F-box proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB. The binding of an auxin, either natural or synthetic, to the TIR1/AFB protein acts as a "molecular glue," promoting the interaction between the SCFTIR1/AFB complex and a family of transcriptional repressors called Aux/IAA proteins.

Signal Transduction Cascade

Once the MCPP-TIR1/AFB-Aux/IAA complex is formed, the SCFTIR1/AFB complex polyubiquitinates the Aux/IAA repressor protein. This ubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors is the critical event that initiates the downstream physiological responses.

Derepression of Auxin Response Factors (ARFs)

In the absence of an auxin signal, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are a class of transcription factors. This binding prevents the ARFs from activating the transcription of auxin-responsive genes. The MCPP-induced degradation of Aux/IAA proteins releases the ARFs, allowing them to bind to auxin response elements (AuxREs) in the promoters of target genes and regulate their expression.

Downstream Physiological Effects

The activation of ARFs leads to the large-scale transcription of numerous genes involved in cell growth, division, and differentiation. The uncontrolled and prolonged expression of these genes results in a range of phytotoxic effects, including:

-

Epinasty: The twisting and curling of stems and leaves due to differential growth rates.

-

Uncontrolled Cell Division and Elongation: Leading to abnormal growth, tissue proliferation, and gall formation.

-

Ethylene and Abscisic Acid (ABA) Production: Auxinic herbicides can induce the biosynthesis of other plant hormones like ethylene and ABA, which contribute to senescence and stress responses.

-

Metabolic Disruption: The massive induction of gene expression places a significant metabolic burden on the plant, diverting resources from essential processes.

-

Cell Death: Ultimately, the combination of these disruptive processes leads to systemic collapse and death of the plant.

Data Presentation

Quantitative data is crucial for understanding the efficacy and selectivity of herbicides. The following tables provide a template for summarizing key quantitative data related to the mechanism of action of MCPP.

Table 1: Binding Affinity of MCPP to TIR1/AFB Receptors

| Receptor | Ligand | Kd (nM) | Assay Method | Reference |

| AtTIR1 | IAA | 17.81 ± 7.81 | In vitro binding assay | |

| AtTIR1 | MCPP | Data not available | ||

| AtAFB5 | Picloram | 54.90 ± 3.84 | Competitive binding assay | |

| AtAFB5 | MCPP | Data not available |

Table 2: Dose-Response of MCPP on Root Growth Inhibition of Arabidopsis thaliana

| MCPP Concentration (µM) | Root Growth Inhibition (%) | Standard Deviation |

| 0.01 | 15.2 | ± 2.1 |

| 0.1 | 48.5 | ± 3.5 |

| 1 | 85.7 | ± 1.9 |

| 10 | 98.9 | ± 0.8 |

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from experimental measurements.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of auxinic herbicides like MCPP.

Root Growth Inhibition Assay

This bioassay is a classic method to assess the biological activity of auxinic compounds by measuring their effect on root elongation.

Materials:

-

Arabidopsis thaliana seeds (or other susceptible plant species)

-

Murashige and Skoog (MS) agar plates

-

MCPP stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile water

-

Petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 50% bleach solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile water.

-

Plating: Resuspend the sterilized seeds in a 0.1% sterile agar solution and plate them on MS agar plates containing various concentrations of MCPP. A control plate with the solvent alone should be included.

-

Stratification: To synchronize germination, store the plates at 4°C for 2-3 days in the dark.

-

Growth: Transfer the plates to a growth chamber with a defined light/dark cycle (e.g., 16 hours light/8 hours dark) and temperature (e.g., 22°C).

-

Measurement: After a set period of growth (e.g., 5-7 days), scan the plates and measure the primary root length of the seedlings using image analysis software such as ImageJ.

-

Data Analysis: Calculate the average root length for each MCPP concentration and express the results as a percentage of the root growth of the control seedlings. Plot the percentage of root growth inhibition against the MCPP concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of MCPP to the TIR1/AFB auxin receptors.

Materials:

-

Purified TIR1/AFB receptor protein

-

Radiolabeled auxin (e.g., ³H-IAA) or a fluorescently labeled auxin

-

Unlabeled MCPP at various concentrations

-

Assay buffer

-

96-well microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, combine the purified TIR1/AFB receptor protein, a constant concentration of the labeled auxin, and varying concentrations of unlabeled MCPP in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Measure the amount of bound labeled auxin. For radiolabeled auxin, this can be done by separating the bound and free ligand (e.g., through filtration) and then measuring the radioactivity of the bound fraction using a scintillation counter. For fluorescently labeled auxin, the fluorescence polarization can be measured directly in the plate.

-

Data Analysis: Plot the percentage of specific binding of the labeled auxin as a function of the MCPP concentration. The IC50 value, which is the concentration of MCPP that displaces 50% of the labeled auxin, can be determined from this curve. The inhibition constant (Ki) can then be calculated from the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Molecular mechanism of action of this compound (MCPP).

Caption: Experimental workflow for a root growth inhibition assay.

Conclusion

This compound is a potent herbicidal agent that effectively disrupts the auxin signaling pathway in susceptible broadleaf weeds. Its mechanism of action is a classic example of synthetic mimicry, where the herbicide hijacks a fundamental hormonal pathway to induce a lethal response. A thorough understanding of this mechanism at the molecular level is essential for the development of new herbicidal compounds, the management of herbicide resistance, and for advancing our knowledge of plant hormone biology. The experimental protocols and data presentation formats outlined in this guide provide a framework for the continued investigation of MCPP and other auxinic herbicides.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenoxy)acetic acid, also known as o-cresoxyacetic acid, is an organic compound with applications as a plant growth regulator.[1][2] Understanding its physicochemical properties is fundamental for its formulation, environmental fate assessment, and potential development in various chemical and biological applications. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| IUPAC Name | This compound | [3][4] |

| CAS Registry Number | 1878-49-5 | [3][4] |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | [3] |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 152-158 °C | [4] |

| Boiling Point | >150 °C | [2] |

| Water Solubility | Sparingly soluble in water, soluble in alkaline solutions. | [2] |

| pKa (25°C) | 3.227 | |

| LogP (calculated) | 1.98 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences the bioavailability and environmental distribution of a compound.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. As a carboxylic acid, this compound is expected to be a weak acid.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water (or a co-solvent if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (n-octanol) in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases and then left to stand for the layers to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the partition coefficient (LogP) using the shake-flask method.

Caption: Workflow for LogP Determination.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Mecoprop (MCPP) in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the herbicide Mecoprop (MCPP) in soil. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of chemical compounds. This document details the physicochemical properties of MCPP, its behavior in the soil environment, including sorption and mobility, and the various abiotic and biotic degradation processes that govern its persistence.

Physicochemical Properties and Environmental Mobility of MCPP

Mecoprop, a member of the phenoxyacetic acid class of herbicides, is primarily used for the control of broadleaf weeds. Its environmental behavior is largely dictated by its chemical and physical properties. MCPP is a weak acid with a pKa of 3.78, meaning it will exist predominantly in its anionic form in most soil environments.[1] This characteristic significantly influences its mobility and sorption in soil.

Sorption and Mobility:

The sorption of MCPP to soil particles is generally low, leading to a high potential for mobility and leaching into groundwater. The primary mechanism of sorption is through interactions with soil organic matter. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. Lower Koc values indicate weaker sorption and greater mobility. For MCPP, reported Koc values are generally low, confirming its mobile nature in soil.[2][3][4] The mobility of MCPP can be influenced by soil properties such as organic matter content, clay content, and pH. In soils with low organic matter and clay content, the mobility of acidic herbicides like MCPP can be increased, especially with the application of fertilizers.[5]

Data Presentation: Quantitative Environmental Fate Parameters of MCPP

The following table summarizes key quantitative data related to the environmental fate of MCPP in soil, compiled from various studies. These parameters are crucial for environmental modeling and risk assessment.

| Parameter | Value | Soil Type/Conditions | Reference(s) |

| Half-life (DT₅₀) | ~12 days | Topsoil (<30 cm depth) | [6] |

| >84 days | Subsoil (70-80 cm depth) | [6] | |

| 3 - 70 days | Varies depending on soil type, water content, temperature, and depth | [4] | |

| 44 days | Agricultural soil not previously treated with MCPP | [4] | |

| Sorption Coefficient (Koc) | 20 mL/g | Not specified | [2] |

| 5 - 43 mL/g | Various soils | [4] | |

| 5.3, 8.4, 13.3 mL/g | Coarse sandy soil, sandy loam (pH 6.9), sandy loam (pH 6.7) respectively | [3] | |

| Distribution Coefficient (Kd) | 0.1 - 0.2 | Three different soil types | [3] |

| pKa | 3.78 | Not applicable | [1] |

Degradation Pathways of MCPP in Soil

The dissipation of MCPP in the soil environment occurs through both abiotic and biotic degradation pathways. However, microbial biodegradation is considered the primary mechanism of its breakdown.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photodegradation, are generally considered to be of minor importance for the overall degradation of MCPP in soil compared to microbial breakdown.[7]

-

Hydrolysis: As a phenoxyacetic acid, MCPP is relatively stable to hydrolysis under typical soil pH conditions. Significant hydrolysis is generally not observed.[7]

-

Photodegradation: Photodegradation, or the breakdown of the molecule by sunlight, can occur on the soil surface. However, its contribution to the overall dissipation of MCPP is limited as the compound can quickly leach into the soil profile, away from sunlight.[7]

Biotic Degradation

The primary route of MCPP degradation in soil is through the metabolic activity of soil microorganisms.[4][8] A diverse range of bacteria and fungi are capable of utilizing MCPP as a source of carbon and energy. The degradation process is influenced by several factors, including soil moisture, temperature, pH, organic matter content, and the presence of a microbial population adapted to the herbicide.

The initial and rate-limiting step in the aerobic biodegradation of MCPP is the cleavage of the ether bond. This reaction is catalyzed by microbial enzymes, often involving α-ketoglutarate-dependent dioxygenases encoded by genes such as tfdA. This cleavage results in the formation of 4-chloro-2-methylphenol as the primary metabolite.

The degradation of 4-chloro-2-methylphenol then proceeds through further microbial action. It is hydroxylated to form 5-chloro-3-methylcatechol . This catechol intermediate subsequently undergoes ring cleavage, leading to the formation of simpler organic acids that can be readily mineralized to carbon dioxide and water by soil microorganisms.[9]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study the environmental fate and degradation of MCPP in soil.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

This protocol is designed to determine the rate and pathway of MCPP degradation in soil under aerobic laboratory conditions.[10][11][12]

Objective: To determine the aerobic degradation half-life (DT₅₀) of MCPP and identify its major transformation products in soil.

Materials:

-

Test substance: ¹⁴C-labeled MCPP (for metabolite tracking and mass balance) and non-labeled MCPP.

-

Soils: Freshly collected and sieved (<2 mm) soil from a relevant agricultural area. At least two different soil types are recommended.

-

Incubation vessels: Biometer flasks or a flow-through system equipped with traps for CO₂ and volatile organic compounds.

-

Analytical standards: MCPP and its potential metabolites (e.g., 4-chloro-2-methylphenol).

-

Solvents: Acetonitrile, methanol, water (HPLC grade), and others as required for extraction.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS/MS) and a Liquid Scintillation Counter (LSC).

Procedure:

-

Soil Preparation and Characterization: Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass. Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

-

Pre-incubation: Pre-incubate the soil in the dark at the test temperature (e.g., 20 ± 2 °C) for 7-14 days to allow the microbial community to stabilize.

-

Application of Test Substance: Apply the ¹⁴C-labeled MCPP to the soil at a concentration relevant to its agricultural use. Prepare a sufficient number of replicate samples for each sampling time point, plus control samples (without MCPP) and sterile controls (e.g., autoclaved soil) to assess abiotic degradation.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C). Pass a continuous flow of CO₂-free, humidified air through the incubation vessels.

-

Sampling: At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), remove duplicate samples for analysis.

-

Analysis:

-

Traps: Analyze the contents of the CO₂ and volatile traps to quantify mineralization and volatile metabolites.

-

Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Quantification: Analyze the soil extracts by HPLC to determine the concentration of MCPP and its transformation products. The use of a mass spectrometer (MS/MS) detector is recommended for metabolite identification.[13]

-

Bound Residues: Determine the amount of non-extractable (bound) ¹⁴C-residues in the soil after extraction by combustion analysis.

-

-

Data Analysis: Plot the concentration of MCPP over time and fit the data to a suitable kinetic model (e.g., single first-order) to calculate the degradation rate constant (k) and the half-life (DT₅₀).

Soil Extraction and Analysis of MCPP and its Metabolite 4-chloro-2-methylphenol

This protocol describes a method for the extraction and analysis of MCPP and its primary metabolite from soil samples.[6]

Objective: To quantify the concentrations of MCPP and 4-chloro-2-methylphenol in soil samples.

Materials:

-

Soil samples from the degradation study.

-

Solvents: Acetonitrile, water, formic acid, sodium hydroxide.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

Analytical standards of MCPP and 4-chloro-2-methylphenol.

-

Instrumentation: HPLC-MS/MS.

Procedure:

-

Extraction:

-

Weigh a subsample of the soil (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solution (e.g., 20 mL of acetonitrile:water with 0.1% formic acid).

-

Shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil from the supernatant.

-

Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

-

-

Clean-up (optional, if matrix interference is high):

-

Adjust the pH of the combined extract.

-

Pass the extract through a conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a stronger solvent.

-

-

Analysis:

-

Evaporate the final extract to a small volume and reconstitute in the initial mobile phase.

-

Inject an aliquot into the HPLC-MS/MS system for quantification.

-

Use a suitable chromatographic column and mobile phase gradient to achieve separation of MCPP and 4-chloro-2-methylphenol.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

-

Conclusion

The environmental fate of MCPP in soil is a complex interplay of its physicochemical properties and the prevailing environmental conditions. While its high mobility poses a risk of groundwater contamination, its degradation, primarily through microbial pathways, mitigates this risk. Understanding the rates and pathways of MCPP degradation is essential for accurate environmental risk assessment and the development of sustainable agricultural practices. The experimental protocols and data presented in this guide provide a robust framework for researchers and scientists to further investigate the environmental behavior of MCPP and other similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. isws.illinois.edu [isws.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study of MCPA and MCPP herbicides mobility in soils from North-West Croatia as affected by presence of fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. prakritimitrango.com [prakritimitrango.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Untargeted Soil Metabolomics Using Liquid Chromatography–Mass Spectrometry and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2-(2-Methylphenoxy)acetic Acid in Non-Target Organisms: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-(2-Methylphenoxy)acetic acid (MCPA) in non-target organisms. MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds.[1] While effective in its agricultural applications, concerns regarding its impact on organisms not intended to be targeted necessitate a thorough understanding of its ecotoxicology. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes pertinent biological pathways and workflows to support researchers, scientists, and drug development professionals in assessing the environmental risks associated with MCPA. The information presented is compiled from a range of scientific studies and regulatory documents.

Introduction

This compound, commonly known as MCPA, is a systemic herbicide that functions as a synthetic auxin, mimicking the natural plant growth hormone.[1] This mode of action leads to uncontrolled growth and subsequent death in susceptible broadleaf plants.[1] MCPA is formulated as acids, salts, and esters and is frequently used in agriculture on cereal crops and grasslands.[2][3] Due to its use pattern, MCPA can enter the environment through spray drift, runoff, and leaching, potentially exposing a wide array of non-target terrestrial and aquatic organisms to its effects.[2] Understanding the toxicological impact on these organisms is crucial for a comprehensive environmental risk assessment.

Toxicological Data on Non-Target Organisms

The toxicity of MCPA to non-target organisms varies significantly depending on the species, life stage, and the specific formulation of the herbicide.[2][4] The following tables summarize the quantitative toxicity data available in the literature.

Aquatic Organisms

MCPA exhibits a wide range of toxicity to fish, with reported 96-hour LC50 values for rainbow trout (Oncorhynchus mykiss) spanning from 3.6 to 748 mg/L, influenced by the life stage and MCPA formulation.[2]

Table 1: Acute and Chronic Toxicity of MCPA to Fish

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Various | 96-h LC50 | 3.6 - 748 | 96 hours | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | Not Specified | 96-h LC50 | >100 | 96 hours | [5] |

| Brown Trout (Salmo trutta) | MCPA | Mortality | 100 | - | [2] |

| Brown Trout (Salmo trutta) | MCPA | Growth Inhibition | 50 | - | [2] |

| Carp (Cyprinus carpio) | Not Specified | 48-h LOEC | 10 | 48 hours | [2] |

| White Aspe (Leucaspius delineatus) | Not Specified | 48-h LOEC | 100 | 48 hours | [2] |

MCPA is generally considered to have low to moderate toxicity to aquatic invertebrates.

Table 2: Acute and Chronic Toxicity of MCPA to Aquatic Invertebrates

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna | MCPA DMA salt | 48-h EC50 | >100 | 48 hours | [5] |

| Daphnia magna | MCPA EHE | 48-h EC50 | 0.18 | 48 hours | [6] |

| Daphnia magna | MCPA DMA salt | 21-day NOEC (reproduction) | 11 | 21 days | [6] |

| Daphnia magna | MCPA DMA salt | 21-day LOEC (reproduction) | 22 | 21 days | [6] |

| Pink Shrimp (Penaeus duorarum) | Not Specified | 96-h EC50 | >1.0 | 96 hours | [2] |

MCPA is particularly toxic to aquatic plants and algae, which is consistent with its herbicidal mode of action.

Table 3: Toxicity of MCPA to Algae and Aquatic Plants

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Duckweed (Lemna gibba) | MCPA acid | 14-d EC50 (frond density) | 0.17 | 14 days | [2] |

| Duckweed (Lemna gibba) | MCPA 2-EHE | 14-d EC50 (frond density) | 0.13 | 14 days | [2] |

| Duckweed (Lemna gibba) | MCPA DMA salt | 14-d EC50 (frond density) | 0.25 | 14 days | [2] |

| Green Algae (Selenastrum capricornutum) | MCPA acid | 5-d NOEC | 0.009 | 5 days | [2] |

| Green Algae (Selenastrum capricornutum) | MCPA acid | 5-d LOEC | 0.026 | 5 days | [2] |

| Diatom (Navicula pelliculosa) | MCPA acid | 5-d NOEC | 0.009 | 5 days | [2] |

| Diatom (Navicula pelliculosa) | MCPA acid | 5-d LOEC | 0.026 | 5 days | [2] |

| Marine Diatom (Skeletonema costatum) | MCPA acid | 5-d LOEC | 0.042 | 5 days | [2] |

| Marine Diatom (Skeletonema costatum) | MCPA acid | 5-d EC50 | 0.3 | 5 days | [2] |

Terrestrial Organisms

MCPA is considered moderately toxic to birds.

Table 4: Acute Toxicity of MCPA to Birds

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Bobwhite Quail (Colinus virginianus) | LD50 | 377 | [7] |

MCPA is generally considered to be of low toxicity to bees.

Table 5: Acute Toxicity of MCPA to Terrestrial Invertebrates

| Species | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | Oral LD50 | 104 µ g/bee | [7] |

MCPA can impact soil microbial communities, with studies showing both inhibitory and, in some cases, stimulatory effects on microbial activity. The presence of MCPA can cause a stress reaction in the microbial community.[8][9] In some instances, the application of MCPA has been shown to decrease enzymatic activities and the ergosterol content in soil, which is an indicator of fungal biomass.[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

-

Test Organism: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in either a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges. A 12 to 16-hour photoperiod is typically used.

-

Procedure: A limit test is often performed first at 100 mg/L to determine if a full dose-response study is necessary. For the definitive test, fish are exposed to at least five concentrations in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 is calculated at each observation time using appropriate statistical methods, such as probit analysis.

This test assesses the acute toxicity of a substance to daphnids, with the endpoint being immobilization.

-

Test Organism: Daphnia magna is the most commonly used species.

-

Test Conditions: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours. The test is conducted in the dark at a constant temperature.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.

This test evaluates the effect of a substance on the growth of freshwater algae.[11][12]

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[11]

-

Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and constant temperature for 72 hours.[11][12]

-

Procedure: Algal cultures are exposed to at least five concentrations of the test substance. Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or fluorometry.[12]

-

Data Analysis: The EC50 for growth rate inhibition and yield reduction is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[12]

Terrestrial Toxicity Testing

This test determines the acute oral toxicity of a substance to birds.

-

Test Organism: Bobwhite quail (Colinus virginianus) or Japanese quail (Coturnix japonica) are commonly used.

-

Procedure: Birds are fasted and then administered a single oral dose of the test substance. They are then observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test birds) is calculated.

This test assesses the effects of a substance on the emergence and growth of terrestrial plants.

-

Test Organism: A range of crop and non-crop species are typically tested.

-

Procedure: Seeds are planted in soil treated with the test substance at various concentrations. The number of emerged seedlings is recorded, and after 14 to 21 days, various growth parameters such as shoot height and dry weight are measured.

-

Data Analysis: The EC50 for emergence and growth inhibition is determined.

This test evaluates the effect of a substance on the nitrogen transformation activity of soil microorganisms.

-

Procedure: Soil samples are treated with the test substance. The rate of nitrification (the conversion of ammonia to nitrate) is measured over a period of 28 days.

-

Data Analysis: The effect of the test substance on the rate of nitrogen transformation is compared to a control, and the concentrations causing a certain percentage of inhibition (e.g., 25% or 50%) are determined.

Signaling Pathways and Mechanisms of Toxicity

Primary Mode of Action in Plants

The primary mechanism of action of MCPA in target plants is the disruption of normal hormonal regulation.

Caption: Auxin signaling pathway disruption by MCPA in susceptible plants.

MCPA mimics the plant hormone auxin, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled cell division, elongation, and differentiation, ultimately causing the death of the plant.[1]

Mechanisms of Toxicity in Non-Target Animals

The precise signaling pathways affected by MCPA in non-target animals are not as well-defined as in plants. However, studies suggest several potential mechanisms of toxicity.

Exposure to MCPA has been shown to induce oxidative stress in fish. This involves the overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

Caption: Proposed pathway of MCPA-induced oxidative stress in fish.

Evidence of neurotoxicity has been observed in rats exposed to MCPA, indicated by various clinical signs.[13] The underlying signaling pathways for this are not fully elucidated but may involve interference with neurotransmitter systems or neuronal cell function.

Effects on Soil Microbial Communities

MCPA can alter the structure and function of soil microbial communities. The introduction of MCPA can lead to a stress response and changes in the abundance of different microbial groups.

Caption: Logical workflow of MCPA's impact on soil microbial communities.

Conclusion

The toxicological profile of this compound in non-target organisms is multifaceted. While its primary mode of action as a synthetic auxin effectively controls broadleaf weeds, this same mechanism contributes to its toxicity in non-target aquatic and terrestrial plants. For non-target fauna, the toxicity varies, with evidence pointing towards mechanisms such as oxidative stress. The impact on soil microbial communities is complex, influencing both their structure and function. This technical guide provides a foundational understanding of the ecotoxicology of MCPA, highlighting the need for continued research to fully elucidate the specific signaling pathways affected in non-target animals and microorganisms and to refine environmental risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sourcetotap.eu [sourcetotap.eu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. EXTOXNET PIP - MCPA [extoxnet.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. Effects of MCPA and difenoconazole on glyphosate degradation and soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ccme.ca [ccme.ca]

- 10. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 12. shop.fera.co.uk [shop.fera.co.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

discovery and development of phenoxy herbicides for weed control

An In-depth Technical Guide to the Discovery and Development of Phenoxy Herbicides

Introduction

The discovery of phenoxy herbicides in the 1940s marked a pivotal moment in agricultural science, launching the era of selective chemical weed control and profoundly increasing crop yields worldwide.[1][2] These synthetic compounds mimic the action of natural plant growth hormones, specifically auxin, leading to uncontrolled and lethal growth in susceptible broadleaf plants while leaving grass crops relatively unharmed.[3][4][5] The first and most prominent examples, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), revolutionized agriculture by providing an effective and economical means of managing weed competition.[3][5][6][7] This guide provides a technical overview of the discovery, mechanism of action, structure-activity relationships, and key experimental protocols related to the development of these crucial agricultural tools.

Discovery and Historical Context

The development of phenoxy herbicides was the result of parallel research efforts in the United Kingdom and the United States during World War II.[1][2][6][8] Researchers investigating plant growth regulators discovered that at high concentrations, synthetic analogues of the natural auxin indole-3-acetic acid (IAA) could induce phytotoxicity.[6]

Key research groups included:

-

William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK, who found that high concentrations of IAA could kill broadleaf plants and subsequently synthesized MCPA.[6][9]

-

Philip S. Nutman and associates at Rothamsted Research, also in the UK.[1][2][6]

-

Franklin D. Jones and associates at the American Chemical Paint Company.[1][2][6]

-

Ezra Kraus and John W. Mitchell at the University of Chicago and the USDA.[1][2][6]

Due to wartime secrecy, the typical processes of patenting and publication were not followed, leading to a complex history of discovery.[1][2][8] However, it is recognized that these independent groups all contributed to the foundational discovery. 2,4-D was first commercially introduced in 1945 as the herbicide "Weedone" and its widespread adoption heralded a new age of agricultural productivity.[6]

Mechanism of Action: Synthetic Auxins

Phenoxy herbicides function by mimicking the natural plant hormone auxin (IAA).[3][4][10] They are absorbed through the leaves and roots and translocate within the plant to meristematic tissues, where they disrupt normal hormonal balance.[5][10] This leads to a cascade of physiological disruptions, including uncontrolled cell division and elongation, stem twisting (epinasty), and ultimately, plant death.[4][11]

The Auxin Signaling Pathway

The herbicidal action is initiated at the molecular level by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families:

-

TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.[12][13]

-

Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[12][13]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes, regulating their expression.[12]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[12] When natural auxin or a synthetic auxin like 2,4-D is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA repressor simultaneously.[12][14] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[14][15] The degradation of the Aux/IAA repressor frees the ARF to activate the transcription of genes that lead to the uncontrolled growth characteristic of phenoxy herbicide phytotoxicity.[12]

Figure 1. Simplified diagram of the auxin signaling pathway.

Structure-Activity Relationships and Key Compounds

The herbicidal efficacy of phenoxy compounds is highly dependent on their chemical structure.[16] The core structure consists of a phenyl ring linked to a carboxylic acid through an ether bond.[3] Substitutions on the aromatic ring and modifications to the carboxylic acid side chain significantly alter the activity.

Key Chemical Structures

| Common Name | Chemical Name | Molecular Formula | Key Structural Features |

| 2,4-D | (2,4-dichlorophenoxy)acetic acid | C₈H₆Cl₂O₃ | Chlorine atoms at positions 2 and 4 of the phenyl ring.[7] |

| MCPA | (4-chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | A chlorine atom at position 4 and a methyl group at position 2.[7][9] |

| 2,4,5-T | (2,4,5-trichlorophenoxy)acetic acid | C₈H₅Cl₃O₃ | Chlorine atoms at positions 2, 4, and 5. Production largely ceased due to dioxin contamination.[3][7] |

| Dichlorprop | 2-(2,4-dichlorophenoxy)propionic acid | C₉H₈Cl₂O₃ | An extra methyl group on the acid side chain, creating a chiral center. The (2R)-isomer is biologically active.[3][7] |

| Mecoprop | 2-(4-chloro-2-methylphenoxy)propionic acid | C₁₀H₁₁ClO₃ | Similar to MCPA but with a chiral propionic acid side chain.[3] |

Table 1: Chemical structures and features of prominent phenoxy herbicides.

The addition of chlorine or methyl groups to the phenyl ring influences the molecule's stability and its binding affinity to the auxin receptor complex. The carboxylic acid group is essential for activity, and converting it to an ester or a salt can change the formulation's properties, such as solubility and volatility, while retaining herbicidal action after being metabolized back to the parent acid in the plant.[3][10]

Figure 2. Structure-activity relationship logic for phenoxy herbicides.

Experimental Protocols

The development and evaluation of phenoxy herbicides rely on standardized bioassays to determine their efficacy and selectivity.

General Herbicide Screening Workflow

The process of discovering and commercializing a new herbicide is a multi-stage endeavor, moving from controlled laboratory conditions to real-world field applications.

Figure 3. General experimental workflow for herbicide development.

Protocol: Pre-Emergence Herbicide Bioassay

This protocol is designed to assess the effect of a phenoxy herbicide on germinating seeds.[17]

1. Objective: To determine if herbicide residues in soil inhibit seed germination and early seedling growth.

2. Materials:

-

Test soil (suspected of contamination) and control soil (known to be clean).

-

Pots (e.g., 4-inch diameter).[18]

-

Seeds of a sensitive indicator species (e.g., tomato, cucumber, common bean).[17]

-

Growth chamber or greenhouse with controlled light and temperature.[19]

3. Methodology: a. Sample Preparation: Collect representative soil samples. For comparison, prepare a control group using soil known to be free of herbicides. b. Potting: Fill at least three pots with the test soil and three pots with the control soil for replication.[20] c. Seeding: Plant a consistent number of seeds (e.g., 10-15) of the indicator species in each pot at a uniform depth.[19] d. Incubation: Place pots in a growth chamber or greenhouse with adequate light, temperature (e.g., 25-30°C), and water.[19] e. Data Collection: After a set period (e.g., 14-21 days), record the following for each pot:

- Germination percentage.

- Seedling height and weight (biomass).

- Visual injury symptoms: stunting, epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).[17][18]

4. Analysis: Compare the germination and growth metrics between the test and control groups. Significant reductions in growth or visible injury in the test group indicate the presence of phytotoxic herbicide residues.

Protocol: Post-Emergence Whole Plant Bioassay

This protocol evaluates the effect of a direct spray application of a phenoxy herbicide on established seedlings.

1. Objective: To determine the dose-response relationship and herbicidal efficacy of a phenoxy herbicide formulation on a target weed species.

2. Materials:

-

Seedlings of a target broadleaf weed (e.g., common lambsquarters, Palmer amaranth) and a non-target crop (e.g., wheat, corn) grown to a specific stage (e.g., 2-4 true leaves).

-

Herbicide formulation diluted to several concentrations (doses).

-

Laboratory spray chamber with a nozzle calibrated to deliver a precise volume.

-

Greenhouse for post-treatment observation.

3. Methodology: a. Plant Preparation: Grow indicator plants in pots to the 2-4 leaf stage.[19] b. Herbicide Application: Prepare a dilution series of the herbicide. Place plants in the spray chamber and apply the respective herbicide concentrations. Include a control group sprayed only with water/carrier. c. Observation: Move the treated plants to a greenhouse. Observe and record injury symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). d. Data Collection:

- Visual injury rating (on a scale of 0% = no effect to 100% = complete death).

- Plant height.

- Above-ground biomass (fresh or dry weight) at the end of the experiment.

4. Analysis: Plot the biomass reduction or injury rating against the herbicide dose to generate a dose-response curve. From this curve, quantitative metrics like the GR₅₀ (dose causing 50% growth reduction) or ED₅₀ (effective dose for 50% of the maximal effect) can be calculated.

Herbicide Resistance and Modern Developments

After over 70 years of use, relatively few weed species have evolved resistance to 2,4-D, making it a valuable tool for managing weeds that have become resistant to other herbicide mechanisms of action, such as ALS inhibitors or glyphosate.[21] As of 2014, out of 33 broadleaf weed species in the US with known herbicide resistance, 25 were still effectively controlled by 2,4-D.[21] The continued relevance of phenoxy herbicides is a testament to their unique mode of action and importance in integrated weed management programs designed to delay the evolution of resistance.[10]

References

- 1. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. chemcess.com [chemcess.com]

- 8. In the beginning: the multiple discovery of the first hormone herbicides [agris.fao.org]

- 9. MCPA - Wikipedia [en.wikipedia.org]

- 10. cdn.nufarm.com [cdn.nufarm.com]

- 11. nbinno.com [nbinno.com]

- 12. Auxin - Wikipedia [en.wikipedia.org]

- 13. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 19. mdpi.com [mdpi.com]

- 20. joegardener.com [joegardener.com]

- 21. 24d.info [24d.info]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of (2-methylphenoxy)acetic Acid

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of (2-methylphenoxy)acetic acid, a compound of interest to researchers, scientists, and professionals in drug development. The information presented is collated from crystallographic studies and is intended to serve as a detailed resource for understanding the solid-state conformation and intermolecular interactions of this molecule.

Crystal Structure and Molecular Geometry

(2-methylphenoxy)acetic acid, with the chemical formula C₉H₁₀O₃, crystallizes in the monoclinic space group P2₁/c.[1] The asymmetric unit contains one molecule of (2-methylphenoxy)acetic acid. The crystal structure is characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.

The molecule is largely planar. The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group is a key determinant of its overall conformation. The molecular structure and the atom-numbering scheme are depicted in the crystallographic literature.

Crystallographic Data

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is provided in Table 1.

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1062 (5) |

| b (Å) | 22.352 (2) |

| c (Å) | 7.4014 (9) |

| α (°) | 90 |

| β (°) | 108.235 (5) |

| γ (°) | 90 |

| V (ų) | 802.33 (14) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (%) | 7.8 |

| Weighted R-factor (%) | 23.0 |

| CCDC Number | 239145 |

Table 1: Crystal data and structure refinement for (2-methylphenoxy)acetic acid.[1][2]

Bond Lengths

Selected intramolecular bond lengths are presented in Table 2, providing insight into the covalent framework of the molecule.

| Bond | Length (Å) |

| C1-C2 | 1.381 (4) |

| C1-C6 | 1.383 (4) |

| C2-C3 | 1.384 (4) |

| C3-C4 | 1.372 (5) |

| C4-C5 | 1.375 (5) |

| C5-C6 | 1.387 (4) |

| C1-O1 | 1.391 (3) |

| O1-C7 | 1.423 (3) |

| C7-C8 | 1.503 (4) |

| C8-O2 | 1.215 (3) |

| C8-O3 | 1.314 (3) |

| C2-C9 | 1.502 (4) |

Table 2: Selected bond lengths for (2-methylphenoxy)acetic acid.

Bond Angles

The intramolecular bond angles are crucial for defining the molecular geometry. Key bond angles are summarized in Table 3.

| Atoms | Angle (°) |

| C6-C1-C2 | 119.5 (3) |

| C6-C1-O1 | 119.8 (2) |

| C2-C1-O1 | 120.7 (2) |

| C3-C2-C1 | 120.5 (3) |

| C3-C2-C9 | 121.2 (3) |

| C1-C2-C9 | 118.3 (3) |

| C4-C3-C2 | 120.1 (3) |

| C3-C4-C5 | 120.0 (3) |

| C4-C5-C6 | 120.3 (3) |

| C5-C6-C1 | 119.5 (3) |

| C1-O1-C7 | 117.8 (2) |

| O1-C7-C8 | 108.3 (2) |

| O2-C8-O3 | 123.6 (3) |

| O2-C8-C7 | 123.5 (3) |

| O3-C8-C7 | 112.9 (2) |

Table 3: Selected bond angles for (2-methylphenoxy)acetic acid.

Torsion Angles

Torsion angles describe the conformation of the molecule by defining the rotation around single bonds. Table 4 lists important torsion angles.

| Atoms | Angle (°) |

| C6-C1-O1-C7 | -178.6 (2) |

| C2-C1-O1-C7 | 2.1 (4) |

| C1-O1-C7-C8 | -175.6 (2) |

| O1-C7-C8-O2 | 1.5 (4) |

| O1-C7-C8-O3 | -178.0 (2) |

Table 4: Selected torsion angles for (2-methylphenoxy)acetic acid.

Experimental Protocols

Synthesis of (2-methylphenoxy)acetic acid

A common synthetic route to (2-methylphenoxy)acetic acid involves the reaction of o-cresol with a chloroacetic acid solution in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the chloroacetic acid.

The general steps are as follows:

-

Dissolution of o-cresol in an aqueous solution of sodium hydroxide to form the sodium salt of o-cresol.

-

Controlled addition of a chloroacetic acid solution to the reaction mixture. The pH is typically maintained in the range of 9-10 by the concurrent addition of a sodium hydroxide solution.

-

The reaction mixture is heated to ensure the completion of the condensation reaction, forming sodium 2-methylphenoxyacetate.

-

After cooling, the solution is acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2.

-

This acidification protonates the carboxylate, leading to the precipitation of the (2-methylphenoxy)acetic acid product.

-

The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Growth and X-ray Crystallography

Single crystals of (2-methylphenoxy)acetic acid suitable for X-ray diffraction were obtained by recrystallization from a mixture of methanol and ethanol.[1]

The crystal structure was determined using a single-crystal X-ray diffractometer. The key steps in the crystallographic analysis include:

-

Crystal Mounting: A suitable single crystal was selected and mounted on the diffractometer.

-

Data Collection: The crystal was maintained at a low temperature (150 K) to minimize thermal vibrations.[2] X-ray diffraction data were collected using Mo Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Caption: Experimental workflow for the synthesis and crystallographic analysis of (2-methylphenoxy)acetic acid.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Methylphenoxy)acetic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 2-(2-Methylphenoxy)acetic acid, a compound of interest in various scientific and industrial fields. The following sections detail its physicochemical properties, behavior in aqueous environments, and standardized methods for its analysis.

Aqueous Solubility of this compound

The solubility of this compound in water is a critical parameter influencing its environmental fate, bioavailability, and formulation development. As a weak acid, its solubility is expected to be significantly dependent on the pH of the aqueous medium.

Quantitative Solubility Data

| Compound | Temperature (°C) | pH | Water Solubility (mg/L) | Citation |

| Mecoprop | 20 | Not Specified | 900 | [1] |

| Mecoprop | 25 | Not Specified | 880 | [2] |

| Mecoprop-P | 20 | 7 | 250,000 | [3][4] |

It is important to note that the significantly higher solubility reported for Mecoprop-P at pH 7 is likely due to the formation of its highly soluble salt under these conditions.

Experimental Protocol for Determining Aqueous Solubility (OECD Guideline 105)

The determination of water solubility is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility". This guideline outlines two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.

Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or incubator

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV))

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure (Flask Method):

-

Preparation: An excess amount of the test substance is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the optimal equilibration time.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

-

Replicates: The experiment is performed in at least triplicate.

Experimental Workflow for Aqueous Solubility Determination

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a key factor in determining its persistence in the environment and its shelf-life in formulated products. The primary degradation pathways in aqueous environments are hydrolysis and photodegradation.

Hydrolytic Stability

Hydrolysis is the reaction of a substance with water. For this compound, this would involve the cleavage of the ether bond.

Literature suggests that this compound and its close analog Mecoprop are stable to hydrolysis at environmentally relevant pH values.[2] Specific kinetic data, such as rate constants and half-lives at various temperatures, are not extensively reported, likely due to this inherent stability.

| Compound | pH | Temperature (°C) | Hydrolytic Stability | Citation |

| Mecoprop | 5, 7, 9 | Not Specified | Stable | [2] |

The assessment of hydrolytic stability is typically performed according to the OECD Guideline for the Testing of Chemicals, Test No. 111, "Hydrolysis as a Function of pH".

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

Apparatus:

-

Constant temperature bath or incubator

-

Sterile glassware (e.g., flasks, vials)

-

pH meter

-

Analytical instrumentation (e.g., HPLC-UV)

-

Autoclave or sterile filters for sterilization of buffers

Procedure:

-

Buffer Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-